molecular formula C11H6F3I B14787153 1-Iodo-2-(trifluoromethyl)naphthalene

1-Iodo-2-(trifluoromethyl)naphthalene

Cat. No.: B14787153
M. Wt: 322.06 g/mol
InChI Key: HBLRHYLYJIVVIP-UHFFFAOYSA-N
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Description

1-Iodo-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Iodo-2-(trifluoromethyl)naphthalene typically involves the metalation of 1- and 2-(trifluoromethyl)naphthalenes. The process includes treating these naphthalenes with an organometallic or lithium dialkylamide-type base followed by carbon dioxide. The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields .

Chemical Reactions Analysis

1-Iodo-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Metalation: The compound can be metalated at specific positions depending on the base used.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

1-Iodo-2-(trifluoromethyl)naphthalene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Chemical Research: The compound is studied for its reactivity and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-Iodo-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its reactivity as an electrophile. The iodine atom can be readily substituted by nucleophiles, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-Iodo-2-(trifluoromethyl)naphthalene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

Molecular Formula

C11H6F3I

Molecular Weight

322.06 g/mol

IUPAC Name

1-iodo-2-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6F3I/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H

InChI Key

HBLRHYLYJIVVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)C(F)(F)F

Origin of Product

United States

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